molecular formula C18H14F3N3O2S B4573915 2-phenyl-N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]acetamide

2-phenyl-N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B4573915
M. Wt: 393.4 g/mol
InChI Key: RVNGBYBFZLQIKW-UHFFFAOYSA-N
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Description

2-phenyl-N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a trifluoromethyl group, a phenoxy group, and a thiadiazole ring

Scientific Research Applications

2-phenyl-N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-phenylacetic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with 5-amino-1,3,4-thiadiazole to yield the intermediate. This intermediate is further reacted with 3-(trifluoromethyl)phenol in the presence of a suitable base to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-phenyl-N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-phenyl-N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]acetamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of structural features, including the trifluoromethyl group, phenoxy group, and thiadiazole ring. These features confer unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-phenyl-N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S/c19-18(20,21)13-7-4-8-14(10-13)26-11-16-23-24-17(27-16)22-15(25)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNGBYBFZLQIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-phenyl-N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 3
2-phenyl-N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-phenyl-N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-phenyl-N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]acetamide

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